4-Chloro-5-fluorobenzene-1,2-diamine is used as a primary and secondary intermediate in organic synthesis
Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . 4-Chloro-5-fluorobenzene-1,2-diamine can be used in the synthesis of quinoxaline derivatives . These derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . The nitration reaction is carried out to yield another intermediate N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide with a 90% yield. The reduction of the nitro group to an amino group ensued in the formation of 1,2-diamino-4-chloro-4-fluorobenzene .
1-Chloro-4-fluorobenzene, which is structurally similar to 4-Chloro-5-fluorobenzene-1,2-diamine, is used to prepare (4’-fluoro-biphenyl-4-yl)-methyl ether . The reaction involves reagents such as NaH, Ni (OAc)2, 2,2 '-bipyridyl, KI and solvents benzene, tetrahydrofuran at a temperature of 63°C .
4-Chloro-5-fluorobenzene-1,2-diamine can be used in molecular simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
4-Chloro-5-fluorobenzene-1,2-diamine is an aromatic compound characterized by a benzene ring substituted with two amino groups at the 1 and 2 positions, a chlorine atom at the 4 position, and a fluorine atom at the 5 position. Its molecular formula is C₆H₆ClFN₂, and it has a molar mass of approximately 160.58 g/mol. The compound appears as a grey to light brown powder and has notable physical properties, including a melting point of 110°C and a boiling point of 316.2°C .
The presence of both chlorine and fluorine atoms significantly influences its reactivity, making it an important intermediate in organic synthesis. The electron-withdrawing nature of these halogens can activate the benzene ring towards nucleophilic substitution reactions, enhancing its utility in various chemical transformations .
As mentioned earlier, there is no current information regarding a specific mechanism of action for 4-Chloro-5-fluorobenzene-1,2-diamine in biological systems.
Due to the limited data available, it is crucial to handle 4-Chloro-5-fluorobenzene-1,2-diamine with caution, assuming it possesses the general hazards associated with aromatic diamines. These can include:
These reactions allow for the synthesis of various derivatives that can have distinct biological or chemical properties.
The synthesis of 4-Chloro-5-fluorobenzene-1,2-diamine typically involves multiple steps:
Industrial production methods may vary but generally follow similar synthetic routes on a larger scale.
4-Chloro-5-fluorobenzene-1,2-diamine serves as an important intermediate in organic synthesis, particularly in the production of quinoxalines and other N-heterocyclic compounds that have significant biological activity. It is also utilized in molecular simulations due to its unique structural features .
Furthermore, its derivatives can be employed in various fields such as pharmaceuticals, agrochemicals, and materials science.
Several compounds share structural similarities with 4-Chloro-5-fluorobenzene-1,2-diamine:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-5-fluoro-o-phenylenediamine | Similar substitution pattern | Used in different synthetic pathways |
| 1,2-Diamino-4,5-difluorobenzene | Two fluorine atoms instead of one | Exhibits different reactivity due to additional fluorine |
| 4-Chloro-3-fluorobenzene-1,2-diamine | Chlorine at position 4; fluorine at position 3 | Different substitution pattern affects reactivity |
The uniqueness of 4-Chloro-5-fluorobenzene-1,2-diamine lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms which influence its solubility and stability compared to other similar compounds .
Acute Toxic;Irritant